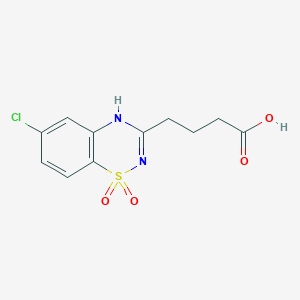

6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, also known as Chlorothiazide (CTZ), is a diuretic drug that belongs to the thiazide class. It is widely used in the treatment of hypertension, congestive heart failure, and edema. The chemical structure of CTZ comprises a benzothiadiazine ring with a chloro-substituent at position 6 and a butanoic acid moiety at position 3.

Mécanisme D'action

The mechanism of action of CTZ involves the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubules of the kidney. This leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes. CTZ also activates the renin-angiotensin-aldosterone system (RAAS), which leads to increased sodium and water excretion.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of CTZ are primarily related to its diuretic properties. CTZ increases urine output and reduces fluid retention, leading to a decrease in blood pressure. CTZ also has mild hypokalemic effects, which can be beneficial in the treatment of hypertension. However, prolonged use of CTZ can lead to electrolyte imbalances, particularly hypokalemia and hyponatremia.

Avantages Et Limitations Des Expériences En Laboratoire

CTZ is a widely used diuretic drug in both clinical and research settings. Its advantages include its well-established mechanism of action and its effectiveness in reducing blood pressure and fluid retention. However, CTZ has limitations in terms of its potential side effects, particularly electrolyte imbalances. Additionally, CTZ may not be suitable for use in certain populations, such as those with renal impairment.

Orientations Futures

For research on CTZ may include the development of more selective and potent NCC inhibitors for the treatment of hypertension and other related conditions. Additionally, further studies may be conducted to investigate the potential use of CTZ in the treatment of other conditions, such as diabetes insipidus and nephrogenic diabetes insipidus. Finally, research may focus on the development of alternative diuretic drugs with fewer potential side effects than CTZ.

Méthodes De Synthèse

The synthesis of CTZ involves the reaction of 6-chloro-3-sulfamoylbenzoic acid with acetic anhydride and butyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with hydrogen peroxide to form the 1,1-dioxide derivative of CTZ. The yield of CTZ synthesis is typically around 50-60%.

Applications De Recherche Scientifique

CTZ has been extensively studied for its therapeutic effects in the treatment of hypertension, congestive heart failure, and edema. It has been shown to be effective in reducing blood pressure and fluid retention by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidney. CTZ has also been studied for its potential use in the treatment of diabetes insipidus, a condition characterized by excessive urination and thirst.

Propriétés

Numéro CAS |

101063-99-4 |

|---|---|

Nom du produit |

6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide |

Formule moléculaire |

C11H11ClN2O4S |

Poids moléculaire |

302.73 g/mol |

Nom IUPAC |

4-(6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |

InChI |

InChI=1S/C11H11ClN2O4S/c12-7-4-5-9-8(6-7)13-10(14-19(9,17)18)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16) |

Clé InChI |

YOPLYGDBZRTEAI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)CCCC(=O)O |

SMILES canonique |

C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)CCCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)